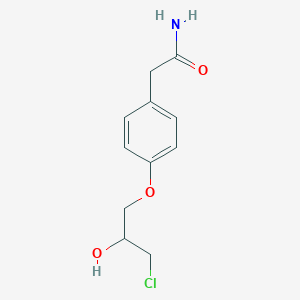

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide

概要

説明

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is structurally characterized by a phenylacetamide core with a 3-chloro-2-hydroxypropoxy substituent on the phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide can be achieved through an enzymatic kinetic resolution approach. This method involves the use of Candida antarctica lipase-A (CLEA) to catalyze the transesterification of the racemic alcohol using vinyl acetate as the acyl donor. The reaction conditions are optimized to achieve maximum enantioselectivity, resulting in the formation of enantiopure intermediates .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by employing similar enzymatic processes, ensuring high enantiomeric purity and yield. The use of ionic liquids can further enhance the efficiency and environmental sustainability of the process .

化学反応の分析

Types of Reactions

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylacetamides.

科学的研究の応用

Medicinal Chemistry

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide serves as an intermediate in the synthesis of β-blockers , such as atenolol, which are crucial in treating cardiovascular diseases. The synthesis of β-blockers often involves modifying the phenylacetamide core to enhance pharmacological properties. The compound's structural attributes suggest it may also be useful in developing new therapeutic agents targeting pain relief and anti-inflammatory effects .

Biological Studies

This compound is utilized in enzyme kinetics studies and enantioselective synthesis. It has been shown to interact with various biological targets, potentially influencing pathways related to inflammation or pain management. Research has indicated that it could exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to its lipophilicity, which facilitates cellular penetration .

Industrial Applications

In industrial settings, this compound is employed in the production of enantiopure drugs and fine chemicals. The compound can be synthesized using environmentally friendly methods such as enzymatic processes, which enhance yield and purity while minimizing waste .

Case Study 1: Synthesis of β-blockers

A study highlighted the role of this compound in synthesizing atenolol-related compounds. The synthetic route involved enzymatic resolution techniques using Candida antarctica lipase-A, which provided high enantiomeric purity essential for pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial potential of N-substituted phenyl-2-chloroacetamides revealed that compounds structurally similar to this compound exhibited significant activity against various pathogens. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological efficacy, confirming that halogenated substituents enhanced antimicrobial properties .

作用機序

The mechanism of action of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate physiological responses, leading to therapeutic effects in the treatment of cardiovascular conditions .

類似化合物との比較

Similar Compounds

Practolol: (S)-N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide

Pindolol: 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol

Carteolol: 7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

Uniqueness

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is unique due to its specific structural features and its role as an intermediate in the synthesis of enantiopure β-blockers. Its high enantiomeric purity and efficient synthesis methods make it a valuable compound in both research and industrial applications .

生物活性

2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of atenolol, a widely used β1-adrenergic blocker. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.

This compound plays a crucial role in the synthesis of enantiopure atenolol via enzymatic kinetic resolution. The process typically involves lipases such as Candida antarctica lipase-A , which exhibit high enantioselectivity during the transesterification of racemic alcohols. The enzymatic resolution results in the formation of specific enantiomers, which are essential for the pharmacological efficacy of atenolol .

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates β1-adrenergic receptors, impacting heart rate and myocardial contractility.

- Gene Expression : The compound can alter gene expression profiles associated with cardiac function and stress responses.

- Metabolic Pathways : It interacts with various enzymes, affecting metabolic pathways related to cardiovascular health .

Molecular Mechanism

The molecular mechanism involves the binding of this compound to specific enzymes, facilitating its conversion into enantiopure intermediates. This process is characterized by:

- Enzyme-Substrate Complex Formation : The compound acts as a substrate for lipases, leading to transesterification reactions.

- Further Chemical Modifications : The resulting intermediates can undergo additional modifications to yield biologically active compounds like atenolol .

Metabolic Pathways

The compound is integral to the metabolic pathways involved in synthesizing atenolol. Lipases catalyze its conversion into enantiopure intermediates, which are critical for producing the active pharmaceutical ingredient (API). Understanding these pathways is essential for optimizing drug synthesis and enhancing therapeutic outcomes .

Transport and Distribution

The transport and distribution of this compound within biological systems depend on its interactions with transport proteins and binding sites. These interactions determine the localization and accumulation of the compound in specific tissues, influencing its efficacy in biochemical reactions .

Chemical Reactions Analysis

The compound undergoes several chemical reactions that can be categorized as follows:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidation to ketones/aldehydes | Potassium permanganate, CrO₃ |

| Reduction | Reduction to form alcohols or amines | LiAlH₄, NaBH₄ |

| Substitution | Chloro group substitution with nucleophiles | Sodium azide, KSCN |

Major Products Formed

- Oxidation : Ketones or aldehydes.

- Reduction : Alcohols or amines.

- Substitution : Substituted phenylacetamides .

Scientific Research Applications

The applications of this compound in scientific research include:

- Medicinal Chemistry : As an intermediate for synthesizing β-blockers like atenolol.

- Biological Studies : Investigating enzyme kinetics and enantioselective synthesis methodologies.

- Industrial Applications : Used in producing enantiopure drugs and fine chemicals .

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental settings:

- Enzymatic Kinetic Resolution : A study illustrated the use of lipases for resolving racemic mixtures into their enantiomers with high efficiency and selectivity. This method significantly improves the production of therapeutically relevant compounds like atenolol .

- Impact on Cardiac Function : Experimental models have shown that compounds derived from this compound can modulate cardiac function through β1-receptor interactions, underscoring its potential therapeutic benefits in cardiovascular diseases .

特性

IUPAC Name |

2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFMSHFNOSFLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341349 | |

| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115538-83-5 | |

| Record name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enantioselective synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide important for atenolol production?

A1: Atenolol, like many pharmaceuticals, is chiral, meaning it exists in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. In the case of atenolol, the (S)-enantiomer is significantly more potent as a β1-blocker than the (R)-enantiomer. [] Therefore, developing methods to produce the desired (S)-enantiomer of atenolol, or its intermediates like this compound, is crucial for maximizing efficacy and potentially reducing side effects.

Q2: How does the research presented offer a "greener" synthesis of this compound?

A2: The research highlights two key aspects that contribute to a greener synthesis:

- Enzymatic Kinetic Resolution: Utilizing Candida antarctica lipase A (CLEA) for enantioselective transesterification offers several advantages over traditional chemical methods. Enzymes are highly specific catalysts, often leading to fewer byproducts and waste. []

- Ionic Liquids: The researchers employed ionic liquids to address solubility issues commonly encountered with drug intermediates. Ionic liquids can be designed with specific properties and are considered greener alternatives to traditional organic solvents due to their low volatility and potential for recyclability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。